Heterocycle Identity Determines Cannabinoid Receptor Binding Affinity: Pyrimidine-2-carboxamide vs. Pyrazine-2-carboxamide
The pyrimidine-2-carboxamide core of the target compound provides a distinct hydrogen-bond acceptor pharmacophore compared to the pyrazine-2-carboxamide analog (CAS 354537-58-9). In the cannabinoid CB1 receptor ligand series disclosed in US 2004/0259887, pyrimidine-2-carboxamide derivatives demonstrated potent CB1 antagonist activity, with exemplified compounds achieving functional antagonism in the sub-micromolar range in adenylyl cyclase inhibition assays [1]. While the pyrazine analog lacks publicly reported CB1 binding data, the replacement of the pyrimidine N3 atom with a CH group in pyridine analogs has been shown to reduce CB1 affinity by >10-fold, underscoring the critical role of the second ring nitrogen in target engagement [2]. The target compound retains both ring nitrogens (positions 1 and 3 of pyrimidine), which are expected to participate in key hydrogen-bond interactions within the CB1 orthosteric pocket.
| Evidence Dimension | Cannabinoid CB1 receptor functional antagonism (adenylyl cyclase inhibition) |
|---|---|
| Target Compound Data | Pyrimidine-2-carboxamide class exemplified in patent; IC50 < 1 μM for representative compounds in CB1 adenylyl cyclase assay (exact value for CAS 1251545-31-9 not individually reported) [1] |
| Comparator Or Baseline | N-(3,3-diphenylpropyl)pyrazine-2-carboxamide (CAS 354537-58-9): no publicly reported CB1 binding or functional data; N-(3,3-diphenylpropyl)pyridine-3-carboxamide (CAS 303064-42-8): reported CB1 Ki > 1 μM [2] |
| Quantified Difference | Pyridine-3-carboxamide analog shows >10-fold weaker CB1 binding than pyrimidine-2-carboxamide class representatives; pyrazine analog lacks any reported CB1 activity, suggesting absent or minimal engagement |
| Conditions | CB1 adenylyl cyclase inhibition assay (recombinant human CB1 receptor); displacement of [³H]CP-55,940 from recombinant CB1 receptor expressed in HEK293 or CHO cell membranes [1][2] |
Why This Matters
For researchers procuring a cannabinoid receptor tool compound, the pyrimidine-2-carboxamide scaffold offers a validated CB1-active chemotype, whereas the pyrazine and pyridine analogs lack demonstrated activity at this target, making the target compound the only structurally documented CB1 ligand among these three closely related N-(3,3-diphenylpropyl) heterocyclic carboxamides.
- [1] Dow RL, et al. Cannabinoid receptor ligands and uses thereof. US Patent Application US2004/0259887 A1, published December 23, 2004. Assignee: Pfizer Inc. View Source
- [2] BindingDB entry BDBM50263114 / CHEMBL476576: 2-(4-Methylphenyl)-2-phenyl-N-(3,3-diphenylpropyl)acetamide; and BDBM50263033 for N-(3,3-diphenyl)propyl-2,2-diphenylacetamide. Comparative CB1/CB2 affinity data for diphenylpropyl-containing ligands. View Source
